1-Allyl-2-allyloxy-3-nitrobenzene

Description

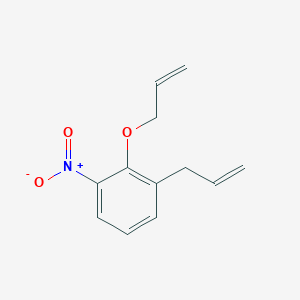

1-Allyl-2-allyloxy-3-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with an allyl group at position 1, an allyloxy group at position 2, and a nitro group at position 3. The presence of dual allyl groups introduces steric and electronic effects that may influence reactivity, such as facilitating [3+2] cycloadditions or acting as directing groups in electrophilic substitution reactions.

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

1-nitro-2-prop-2-enoxy-3-prop-2-enylbenzene |

InChI |

InChI=1S/C12H13NO3/c1-3-6-10-7-5-8-11(13(14)15)12(10)16-9-4-2/h3-5,7-8H,1-2,6,9H2 |

InChI Key |

SNCVGJDWZAUFMK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)[N+](=O)[O-])OCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-Allyl-2-allyloxy-3-nitrobenzene and related compounds:

*Calculated molecular weight based on formula.

Key Structural and Functional Insights:

Substituent Effects on Reactivity: The dichloroallyloxy group in 1-(3,3-Dichloroallyloxy)-2-nitrobenzene introduces halogen-bonding interactions (C–H···Cl), absent in the non-halogenated target compound . The trifluorodecane-bromomethyl substituent in ’s compound enhances electrophilicity at the benzylic position, enabling nucleophilic substitutions, whereas the target compound’s allyl groups may favor cycloadditions .

Stereochemical Considerations :

- The dihedral angles between the benzene ring and substituents (e.g., 50.2° for the nitro group in ) suggest conformational flexibility, which could influence packing in crystalline states or interaction with biological targets .

Synthetic Applications :

- 1-Allyl-2-nitrobenzene () is a simpler analog used in Ullmann couplings or reductions, whereas the target compound’s allyloxy group may enable additional reactivity, such as Claisen rearrangements .

Spectroscopic Differentiation: Compounds with bromine () or chlorine () would exhibit distinct NMR and HRMS profiles compared to the non-halogenated target compound .

Research Findings and Limitations

- However, methods from analogous compounds (e.g., FCC purification in ) may be adaptable .

- Structural Data : Crystallographic data for the target compound are unavailable, limiting detailed conformational analysis. In contrast, 1-(3,3-Dichloroallyloxy)-2-nitrobenzene has well-characterized bond lengths and angles .

- Functional Comparisons : The allyloxy group’s electron-donating effect may enhance the nitro group’s electrophilicity compared to benzyloxy or chloro substituents .

Q & A

Q. What are the recommended synthetic routes for 1-Allyl-2-allyloxy-3-nitrobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of nitrobenzene derivatives often involves electrophilic aromatic substitution (EAS) or nucleophilic displacement. For this compound, a plausible route starts with nitration of a substituted benzene precursor, followed by allylation. For example:

Nitration : Introduce the nitro group at the meta position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Allylation : Sequential allyl group introduction via nucleophilic substitution (e.g., using allyl bromide and a base like K₂CO₃ in DMF). Steric hindrance from the nitro group may necessitate elevated temperatures (80–100°C) .

Critical Factors :

- Solvent polarity (DMF enhances nucleophilicity).

- Temperature control during nitration to prevent decomposition .

- Monitor regioselectivity via TLC or HPLC to confirm substitution patterns.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators if handling powdered forms due to inhalation risks .

- Ventilation : Conduct reactions in fume hoods to mitigate vapor exposure. Local exhaust systems are recommended for large-scale synthesis .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent uncontrolled reactions .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .

- Spectroscopy :

- ¹H NMR (CDCl₃): Look for allyl protons (δ 5.1–5.8 ppm, multiplet) and nitro group deshielding effects on aromatic protons .

- IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and ether (1250–1050 cm⁻¹, C-O-C) groups .

- Mass Spec : ESI-MS in positive ion mode to detect [M+H]⁺ peaks matching the molecular weight (C₁₂H₁₃NO₃: 219.23 g/mol) .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The nitro group is a strong meta-directing, deactivating substituent. In EAS reactions (e.g., halogenation or sulfonation):

- Regioselectivity : New substituents preferentially enter the meta position relative to the nitro group. Computational DFT studies (e.g., Gaussian 09) can map electron density to predict sites .

- Kinetic Control : Lower reaction temperatures (e.g., 0°C) favor meta products, while higher temperatures may lead to para byproducts due to thermodynamic control .

- Experimental Validation : Use competitive reactions with bromine (Br₂/FeBr₃) and analyze product ratios via GC-MS .

Q. What strategies resolve contradictions in spectroscopic data for nitrobenzene derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts. For example, nitro groups may cause downfield shifts in polar solvents .

- Isotopic Labeling : Use ¹⁵N-labeled nitro compounds to isolate splitting patterns in complex spectra .

- X-ray Crystallography : Resolve ambiguities in substitution patterns by determining crystal structures. Synchrotron sources enhance resolution for nitro-containing aromatics .

Q. How can computational modeling predict the thermal stability of this compound?

- Methodological Answer :

- Thermodynamic Parameters : Calculate ΔH°formation and ΔG°decomposition using Gaussian or ORCA software. Inputs include bond dissociation energies (BDEs) for allyl and nitro groups .

- Kinetic Simulations : Apply Arrhenius equations to model decomposition rates at varying temperatures. Compare with TGA/DSC experimental data to validate predictions .

- Risk Mitigation : Identify conditions where exothermic decomposition occurs (e.g., >200°C) and design experiments with controlled heating rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.